Polymer Architecture Control: 1,5-Addition vs. 1,7-Addition Selectivity in Ring-Opening Polymerization
The donor-acceptor cyclopropane architecture of 2-vinylcyclopropane-1,1-dicarboxylates (derived from the target diacid) enables a distinct polymerization pathway that produces polymers with fundamentally different backbone structures compared to conventional radical polymerization. Under SnCl4 Lewis acid catalysis in CH3NO2 at ambient temperature, dialkyl 2-vinylcyclopropane-1,1-dicarboxylates undergo ring-opening polymerization (ROP) with exclusive 1,5-addition regioselectivity, yielding polymers with Mn up to 12,600 in good to high yields. This stands in direct contrast to conventional radical ROP of the same monomers, which proceeds via a 1,7-addition mechanism and produces polymers with an entirely different repeating unit structure [1].
| Evidence Dimension | Polymerization addition pathway selectivity |
|---|---|
| Target Compound Data | 100% 1,5-addition polymer (Lewis acid-catalyzed ROP of dialkyl 2-vinylcyclopropane-1,1-dicarboxylate with SnCl4 in CH3NO2) |
| Comparator Or Baseline | 1,7-addition polymer (Conventional radical ROP of the same monomer with AIBN initiator) |
| Quantified Difference | Complete shift in backbone structure: 1,5-addition yields polymers with six-membered transition-state derived repeating units vs. 1,7-addition polymer backbone |
| Conditions | Lewis acid catalysis (SnCl4) in CH3NO2 at ambient temperature vs. conventional radical ROP (AIBN initiator, bulk or solution) |
Why This Matters
This polymer architecture divergence directly impacts material properties—the 1,5-addition polymers exhibit higher glass transition temperatures (Tg) and improved solubility compared to 1,7-addition polymers, making the diacid-derived monomer the enabling precursor for accessing polymer structures that cannot be synthesized by radical, anionic, or Pd-catalyzed ROP methods [1].
- [1] Hayakawa, K.; Matsuoka, S.; Suzuki, M. Ring-opening polymerization of donor-acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, 2017, 8, 3841-3847. DOI: 10.1039/c7py00794a. View Source
